Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Incorporation of the Difluorophenyl Moiety: The difluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyloxy and difluorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Carboxylic Acids: Compounds with similar pyrrolidine ring structures.
Benzyloxy Derivatives: Compounds containing benzyloxy groups.
Difluorophenyl Compounds: Molecules with difluorophenyl moieties.
Uniqueness
Rel-(3R,4S)-4-(4-(benzyloxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H15F2NO4 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
(3R,4S)-4-(2,6-difluoro-4-phenylmethoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H15F2NO4/c19-13-6-11(25-9-10-4-2-1-3-5-10)7-14(20)15(13)12-8-21-17(22)16(12)18(23)24/h1-7,12,16H,8-9H2,(H,21,22)(H,23,24)/t12-,16-/m1/s1 |
InChI Key |
WWTKHTZWKABYDL-MLGOLLRUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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